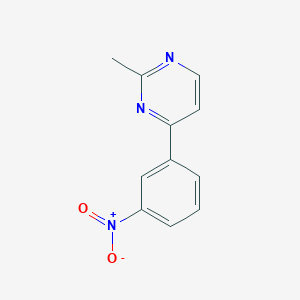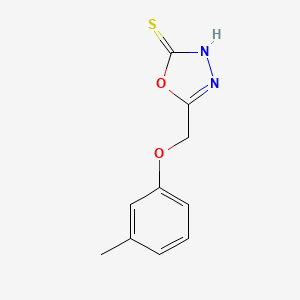
2-benzyl-N-methylbenzamide
Vue d'ensemble
Description
2-benzyl-N-methylbenzamide is an organic compound with the molecular formula C15H15NO It is a derivative of benzamide, where the hydrogen atom on the nitrogen is replaced by a methyl group, and a benzyl group is attached to the nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Method 1: One synthetic route involves the reaction of benzoic acid with oxalyl chloride in the presence of a catalytic amount of dimethylformamide to form benzoyl chloride. This intermediate is then reacted with methylamine to yield N-methylbenzamide.
Industrial Production Methods
Industrial production methods for 2-benzyl-N-methylbenzamide typically involve large-scale synthesis using the above-mentioned routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-benzyl-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
2-benzyl-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.
Mécanisme D'action
The mechanism of action of 2-benzyl-N-methylbenzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-benzyl-N-methylbenzamide can be compared with other similar compounds such as:
N-methylbenzamide: Lacks the benzyl group, making it less bulky and potentially less effective in certain applications.
Benzamide: The simplest form, without any substituents on the nitrogen, making it less versatile.
N-benzylbenzamide: Similar but lacks the methyl group, which can affect its reactivity and applications
These comparisons highlight the unique structural features of this compound that contribute to its specific properties and applications.
Propriétés
IUPAC Name |
2-benzyl-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-16-15(17)14-10-6-5-9-13(14)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDZAYFQPDJTKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399637 | |
| Record name | 2-benzyl-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21921-91-5 | |
| Record name | 2-benzyl-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-one](/img/structure/B1621600.png)
![1-[5-(3-Chloro-4-fluorophenyl)-2-furyl]ethan-1-one](/img/structure/B1621601.png)




![2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B1621609.png)
![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]-cyanomethylidene]cyclohexa-2,5-dien-1-ylidene]propanedinitrile](/img/structure/B1621611.png)
![2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide](/img/new.no-structure.jpg)
![[3-(4-Methoxyphenyl)phenyl]methanol](/img/structure/B1621614.png)


![Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate](/img/structure/B1621618.png)

